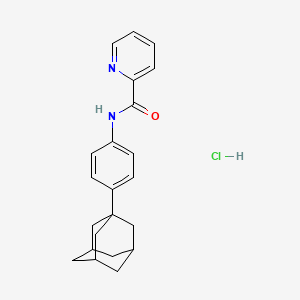
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, rigid structure derived from adamantane, attached to a phenyl ring, which is further connected to a picolinamide moiety. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the adamantylation of picolinamide derivatives. One common method includes the reaction of 1-adamantyl nitrate with picolinamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate from the adamantyl nitrate, which then reacts with the nitrogen-containing nucleophile in picolinamide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation can further improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving hydrophobic and steric effects. It has been investigated for its potential as a molecular probe in biochemical assays and as a building block for designing bioactive molecules .
Medicine: In medicine, derivatives of this compound have shown promise as antiviral agents. The adamantyl group is known for its antiviral activity, and incorporating it into picolinamide derivatives can enhance the compound’s efficacy against certain viral infections .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its rigid structure and chemical stability make it suitable for applications requiring durable and high-performance materials .
Wirkmechanismus
The mechanism of action of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit viral replication is attributed to its interference with viral enzymes and the disruption of viral assembly processes .
Vergleich Mit ähnlichen Verbindungen
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantyl derivatives of picolinamide
Comparison: Compared to these similar compounds, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride stands out due to its unique combination of an adamantyl group with a picolinamide moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. Additionally, the presence of the phenyl ring provides opportunities for further functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61876-33-3 |
|---|---|
Molekularformel |
C22H25ClN2O |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
N-[4-(1-adamantyl)phenyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(20-3-1-2-8-23-20)24-19-6-4-18(5-7-19)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI-Schlüssel |
VKPRKCGDSCIPPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=N5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
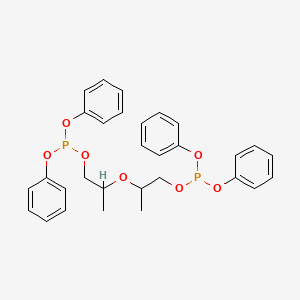
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)

![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
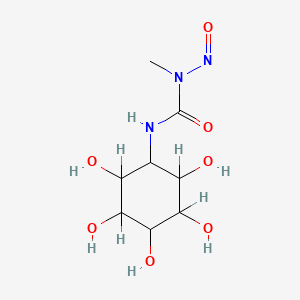

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
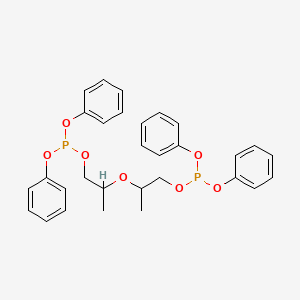
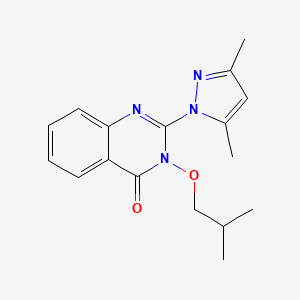
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
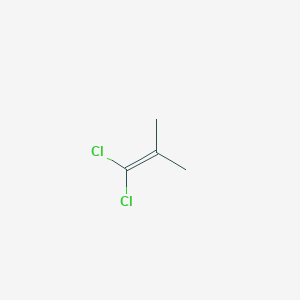
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)
